molecular formula C12H11N5O2S3 B2515610 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-48-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2515610
CAS No.: 896342-48-6
M. Wt: 353.43
InChI Key: QTNHTOVPTSOIAZ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S3 and its molecular weight is 353.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with these targets, leading to a decrease in the production of these inflammatory mediators.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with inflammation. Inflammation is a complex process involving numerous biochemical pathways. The key mechanism of action of anti-inflammatory drugs often involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . The beneficial effects of anti-inflammatory drugs are credited to the deficiency of these eicosanoids .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation at the molecular and cellular levels .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S3/c1-3-20-12-16-15-10(22-12)14-8(18)7-4-13-11-17(9(7)19)5-6(2)21-11/h4-5H,3H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNHTOVPTSOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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